molecular formula C15H17N5O2S B2765632 7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1060206-08-7

7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2765632
CAS No.: 1060206-08-7
M. Wt: 331.39
InChI Key: MRKFJVSYTAIPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((3,5-Dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted at position 3 with an ethyl group and at position 7 with a 3,5-dimethoxybenzylthio moiety. This scaffold is notable for its presence in bioactive molecules, including antiplatelet agents (e.g., ticagrelor) and cannabinoid receptor ligands .

Properties

IUPAC Name

7-[(3,5-dimethoxyphenyl)methylsulfanyl]-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-4-20-14-13(18-19-20)15(17-9-16-14)23-8-10-5-11(21-2)7-12(6-10)22-3/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKFJVSYTAIPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC3=CC(=CC(=C3)OC)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-ethyl-4-amino-5-mercapto-1,2,4-triazole and a suitable aldehyde or ketone.

    Introduction of the 3,5-Dimethoxybenzylthio Group: The 3,5-dimethoxybenzylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazolopyrimidine core with 3,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The final product can be purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes as described above, but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the product. Additionally, industrial production may incorporate continuous flow processes and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the benzylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine core or the benzylthio group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzylthio group or the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the triazolopyrimidine core or benzylthio group.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

This compound has been investigated for its biological properties across several studies. Notably:

  • Antimicrobial Activity : Research has demonstrated that derivatives of triazolopyrimidines exhibit significant antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes or cell membranes, leading to inhibition of growth .
  • Anticancer Properties : Preliminary studies suggest that 7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine may possess anticancer properties. In vitro assays have shown cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Case Studies

Several case studies highlight the applications of this compound in various fields:

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of triazolopyrimidine derivatives against Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Testing : In another study focusing on cancer cell lines (e.g., MCF-7), the compound showed promising results in reducing cell viability. The IC50 values indicated effective dose ranges for therapeutic applications .
  • Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinities of this compound with key proteins involved in cancer progression. These studies suggest that modifications to its structure could enhance its efficacy .

Mechanism of Action

The mechanism of action of 7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations at Position 3

  • ~2.5 for the ethyl derivative). This may improve aqueous solubility but reduce membrane permeability .
  • 3-Benzyl derivatives : Compounds like 3-benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine (C13H10ClN7, MW 307.72) exhibit increased aromaticity and molecular weight, which could enhance target affinity but compromise solubility .

Substituent Variations at Position 7

  • Chloro derivatives : 3-Benzyl-7-chloro analogs (e.g., compound 3 in ) serve as intermediates for nucleophilic substitutions. The chloro group’s electronegativity facilitates reactions with thiols or amines, enabling diversification .
  • Piperazinyl derivatives : 7-(Piperazin-1-yl) analogs (e.g., C20H21N7S, MW 392.16) demonstrate high synthetic yields (90%) and improved solubility due to the basic amine, making them candidates for CNS-targeted therapies .
  • Thioether variations : Ticagrelor (C23H28F2N6O4S, MW 522.57) features a propylthio group and cyclopentyltriazolopyrimidine core, highlighting the scaffold’s adaptability for P2Y12 receptor inhibition .

Core Modifications

  • Thiazolo[4,5-d]pyrimidines : describes derivatives with fused thiazole rings (e.g., compound 19 ), which introduce additional hydrogen-bonding sites but increase molecular complexity and synthetic challenges.

Key Data Table: Structural and Physicochemical Properties

Compound Name Position 3 Substituent Position 7 Substituent Molecular Formula MW clogP* Notable Properties
Target Compound Ethyl 3,5-Dimethoxybenzylthio C20H21N7O2S 423.5 ~2.5 High aromaticity, moderate lipophilicity
3-Methyl Analog Methyl 3,5-Dimethoxybenzylthio C19H19N7O2S 409.5 ~2.1 Improved solubility
3-Benzyl-7-chloro Benzyl Chloro C13H10ClN7 307.7 ~1.8 Synthetic intermediate
7-Piperazinyl Derivative Benzyl Piperazin-1-yl, Propylthio C20H21N7S 392.2 ~1.5 High yield (90%), CNS potential
Ticagrelor Cyclopentyl Propylthio, Difluorophenyl C23H28F2N6O4S 522.6 ~3.2 Clinically approved antiplatelet

*clogP values estimated using ChemDraw.

Biological Activity

7-((3,5-Dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS Number: 1060206-08-7) is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, particularly focusing on its anticancer activity, antimicrobial effects, and other pharmacological aspects.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N5O2SC_{15}H_{17}N_{5}O_{2}S with a molecular weight of 331.4 g/mol. The structure features a triazole-pyrimidine core with a thioether linkage to a dimethoxybenzyl group.

PropertyValue
CAS Number1060206-08-7
Molecular FormulaC15H17N5O2S
Molecular Weight331.4 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including triazolo-pyrimidines. In a systematic screening of various pyrimidine-triazole compounds against cancer cell lines such as MCF-7 and A549, compounds exhibiting structural similarities to our target compound have shown promising results.

Case Study: Anticancer Screening

In a study by Tiwari et al., several pyrimidine-triazole derivatives were synthesized and tested for their cytotoxicity against different cancer cell lines. Notably:

  • Compound A demonstrated an IC50 of 29.1 µM against MDA-MB453.
  • Compound B exhibited an IC50 of 15.3 µM against MCF-7 cells.

These findings suggest that modifications in the chemical structure significantly influence the anticancer efficacy of these compounds .

Antimicrobial Activity

The antimicrobial properties of similar triazole derivatives have also been examined. Benzotriazole derivatives have shown varying degrees of antibacterial and antifungal activity against pathogens like Escherichia coli and Candida albicans.

Comparative Analysis of Antimicrobial Efficacy

A comparative analysis revealed that certain structural features enhance antimicrobial potency:

  • Compounds with bulky hydrophobic groups exhibited significant antibacterial activity.
  • Smaller molecules with specific substitutions showed potent antifungal effects.

For instance, compounds similar to our target compound demonstrated MIC values ranging from 1.6 μg/ml to 25 μg/ml against Candida albicans .

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazolo-pyrimidines have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that certain derivatives possess antioxidant properties and may inhibit acetylcholinesterase activity, which is crucial for cognitive function.

Summary of Biological Activities

Activity TypeObserved Effects
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialEffective against bacterial and fungal strains
NeuroprotectivePotential inhibition of acetylcholinesterase activity

Q & A

Basic: What are the standard synthetic protocols for preparing 7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-triazolo[4,5-d]pyrimidine?

Methodological Answer:
The synthesis involves multi-step reactions starting from a triazolopyrimidine core. Key steps include:

  • Thioether linkage formation : Reacting a 7-thiol-substituted triazolopyrimidine intermediate with 3,5-dimethoxybenzyl bromide under basic conditions (e.g., NaH in DMF) to introduce the benzylthio group .
  • Ethyl group incorporation : Alkylation at the N3 position using ethyl iodide or ethyl bromide in polar aprotic solvents (e.g., DCM or THF) with a catalyst like potassium carbonate .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Advanced: How can structural ambiguities in the triazolopyrimidine core be resolved using crystallographic and spectroscopic techniques?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis confirms the fused triazole-pyrimidine ring system and substituent orientations. For example, similar compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl derivatives) were resolved in the orthorhombic space group P2₁2₁2₁ with lattice parameters refined to ±0.01 Å precision .
  • NMR spectroscopy : 2D experiments (COSY, HSQC) distinguish overlapping proton signals, such as the ethyl group’s CH₂ protons (δ ~1.3–1.5 ppm) and aromatic protons from the dimethoxybenzyl moiety (δ ~6.5–7.0 ppm) .

Basic: What are the common biological targets for triazolopyrimidine derivatives like this compound?

Methodological Answer:
Triazolopyrimidines often target enzymes or receptors involved in signaling pathways. For example:

  • Kinase inhibition : Analogous compounds (e.g., 3-benzyl derivatives) inhibit tyrosine kinases by binding to the ATP pocket via hydrogen bonding with the triazole nitrogen .
  • Anticancer activity : Structural analogs (e.g., thiazolo[3,2-a]pyrimidines) show cytotoxicity by inducing apoptosis via caspase-3 activation .

Advanced: How can researchers optimize the compound’s binding affinity to a target enzyme?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 3,5-dimethoxybenzyl with fluorinated or chloro variants) and assess inhibitory potency using enzyme assays (e.g., IC₅₀ measurements) .
  • Computational docking : Use software like AutoDock Vina to model interactions between the triazolopyrimidine core and active-site residues (e.g., hydrophobic pockets accommodating the ethyl group) .

Basic: What analytical techniques are critical for purity assessment and characterization?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak ([M+H]⁺ expected at m/z ~421) .

Advanced: How can contradictory biological activity data across studies be reconciled?

Methodological Answer:

  • Dose-response validation : Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Metabolic stability testing : Use liver microsomes to assess whether discrepancies arise from differential cytochrome P450 metabolism .

Advanced: What strategies mitigate low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilization to maintain compound stability .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 3-ethyl position to enhance hydrophilicity .

Basic: How is the compound’s stability under varying pH and temperature conditions evaluated?

Methodological Answer:

  • Forced degradation studies : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Lyophilization : Assess stability in lyophilized form stored at −20°C under argon to prevent oxidation .

Advanced: What computational methods predict metabolic pathways for this compound?

Methodological Answer:

  • In silico tools : Use SwissADME or MetaPrint2D to identify likely sites of Phase I metabolism (e.g., demethylation of the 3,5-dimethoxybenzyl group) .
  • Molecular dynamics (MD) simulations : Model interactions with CYP3A4 to predict oxidation patterns .

Advanced: How can researchers design analogs to improve blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Lipophilicity optimization : Reduce polar surface area (<90 Ų) by replacing the thioether with a sulfoxide or removing methoxy groups .
  • P-glycoprotein efflux inhibition : Introduce trifluoromethyl groups to block P-gp binding, as seen in brain-penetrant triazolopyrimidines .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (based on analogs like 2-ethoxyphenyl derivatives) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .

Advanced: How can cryo-EM or SPR elucidate real-time target engagement?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution to identify allosteric binding sites .

Advanced: What statistical approaches analyze dose-response data with high variability?

Methodological Answer:

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Bootstrap resampling : Perform 1,000 iterations to assess robustness of potency estimates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.